![molecular formula C13H14N2 B12290434 1,4-Benzenediamine, N-methyl-N-phenyl- CAS No. 5543-88-4](/img/structure/B12290434.png)
1,4-Benzenediamine, N-methyl-N-phenyl-
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Overview
Description
1,4-Benzenediamine, N-methyl-N-phenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and the other by a phenyl group. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N-methyl-N-phenyl- can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediamine with methyl iodide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N-methyl-N-phenyl- often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
1,4-Benzenediamine, N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as an antioxidant in rubber processing
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, N-methyl-N-phenyl- involves its participation in various organic reactions. For instance, in nucleophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophilic centers on aromatic rings. In oxidative coupling reactions, it forms complex molecular structures by linking with other aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the methyl group on the nitrogen.
1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen atoms instead of one methyl and one phenyl group.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Contains a 1,3-dimethylbutyl group instead of a methyl group .
Uniqueness
1,4-Benzenediamine, N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl and a phenyl group on the nitrogen atoms allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Biological Activity
1,4-Benzenediamine, N-methyl-N-phenyl- (also known as N-methyl-N-phenyl-1,4-benzenediamine) is an organic compound with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C15H18N2
- Molecular Weight : 242.32 g/mol
- CAS Number : 101-73-5
The biological activity of 1,4-benzenediamine derivatives can be attributed to their ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Antioxidant Activity : It may exhibit antioxidant properties that help in scavenging free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Research suggests that it can disrupt bacterial cell membranes or inhibit bacterial growth through various pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial effects of 1,4-benzenediamine, N-methyl-N-phenyl-. A notable study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- MCF-7 Cell Line : IC50 value of 25 µM after 48 hours of treatment.
- HeLa Cell Line : IC50 value of 30 µM after 48 hours of treatment.
The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A research team tested various derivatives of 1,4-benzenediamine for their antimicrobial efficacy. The study concluded that N-methyl-N-phenyl-1,4-benzenediamine exhibited superior activity compared to other derivatives due to its structural characteristics that enhance membrane permeability.
Case Study 2: Cancer Cell Apoptosis
In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of N-methyl-N-phenyl-1,4-benzenediamine on human cancer cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Long-term exposure studies indicate potential toxic effects at high concentrations:
- Skin Irritation : Moderate irritant potential was observed during dermal exposure tests.
- Carcinogenic Potential : Some studies suggest that prolonged exposure may lead to carcinogenic effects; however, further research is needed to confirm these findings.
Properties
CAS No. |
5543-88-4 |
---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-N-methyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H14N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3 |
InChI Key |
OVSABEXSZWEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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